molecular formula C17H16N4O4 B12762396 (E)-8-(3,4-Methylenedioxystyryl)caffeine CAS No. 155271-19-5

(E)-8-(3,4-Methylenedioxystyryl)caffeine

Cat. No.: B12762396
CAS No.: 155271-19-5
M. Wt: 340.33 g/mol
InChI Key: NUCVQYMURUVBNY-FNORWQNLSA-N
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Description

(E)-8-(3,4-Methylenedioxystyryl)caffeine is a novel hybrid research chemical designed for investigative use in neuroscience and biochemistry. Its unique structure combines a caffeine xanthine core with a 3,4-methylenedioxystyryl moiety, a group known to be present in psychoactive phenethylamines like MDA . This molecular architecture suggests potential as a multifaceted probe for studying neuromodulation. Caffeine itself is a well-established non-selective adenosine receptor antagonist, and its main metabolic pathway in humans is mediated by the cytochrome P450 enzyme CYP1A2 . The addition of the (E)-3,4-methylenedioxystyryl group is anticipated to confer additional biological properties, potentially interacting with monoamine signaling pathways. This compound is provided for the purpose of investigating such structure-activity relationships, adenosine receptor modulation in the presence of novel substituents, and the complex interplay between stimulant and potential entactogenic pharmacologies. Researchers can utilize this chemical to explore its mechanisms of action, which may include interactions with adenosine receptors, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . It is strictly for application in in vitro assays and other non-clinical research models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

155271-19-5

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H16N4O4/c1-19-13(7-5-10-4-6-11-12(8-10)25-9-24-11)18-15-14(19)16(22)21(3)17(23)20(15)2/h4-8H,9H2,1-3H3/b7-5+

InChI Key

NUCVQYMURUVBNY-FNORWQNLSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of E 8 3,4 Methylenedioxystyryl Caffeine and Analogues

Synthetic Pathways for 8-Styrylxanthine Derivatives

The creation of 8-styrylxanthine derivatives is primarily achieved through methods that introduce the styryl group at the C8 position of the xanthine (B1682287) scaffold. These methods are designed to be versatile, allowing for the synthesis of a wide range of analogues.

Two primary strategies have been established for the synthesis of 8-styrylxanthines.

The most classical and widely used approach is a variation of the Traube purine (B94841) synthesis . This method involves the condensation of a 5,6-diaminouracil (B14702) derivative with a substituted cinnamic acid or its corresponding aldehyde. semanticscholar.orgbiointerfaceresearch.com In this convergent pathway, the C8 substituent is introduced early in the synthetic sequence. The reaction typically proceeds by forming an intermediate amide, which then undergoes cyclization, often under basic conditions, to yield the final 8-styrylxanthine product. nih.gov This method is advantageous as the required (E)-cinnamic acids are often commercially available or readily synthesized, directly establishing the desired stereochemistry of the styryl double bond.

A second strategy involves the palladium-catalyzed cross-coupling of an 8-haloxanthine, such as 8-bromocaffeine, with a styrylboronic acid. semanticscholar.org This approach, particularly the Suzuki cross-coupling reaction, offers a convergent route where the xanthine core and the styryl moiety are prepared separately and then joined in a late-stage step. This method is valuable for its broad functional group tolerance and can be adapted for combinatorial synthesis. semanticscholar.org

Synthetic Strategy Key Reactants Primary Advantage Reference
Traube-type Synthesis5,6-Diaminouracil derivative, (E)-Cinnamic acid derivativeConvergent, establishes (E)-stereochemistry directly semanticscholar.orgnih.gov
Suzuki Cross-Coupling8-Haloxanthine, (E)-Styrylboronic acidHigh functional group tolerance, suitable for late-stage diversification semanticscholar.org

The synthesis of the title compound, (E)-8-(3,4-Methylenedioxystyryl)caffeine, is efficiently accomplished using the Traube-type condensation strategy. This procedure is analogous to the synthesis of other 8-styrylxanthine derivatives reported in the literature. nih.gov

The synthesis commences with the reaction of 5,6-diamino-1,3-dimethyluracil with (E)-3-(3,4-methylenedioxyphenyl)acrylic acid . The coupling of these two components is typically mediated by a carbodiimide (B86325) reagent, such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and an imidazole (B134444) base in a solvent like dimethylformamide (DMF). nih.gov This step forms an intermediate N-acyl-5-aminouracil. The subsequent and final step is an intramolecular cyclization, which is induced by heating in a basic solution (e.g., aqueous sodium hydroxide), to afford the target compound, (E)-8-(3,4-Methylenedioxystyryl)caffeine . nih.gov

Modifications of the Xanthine Core and Substituents

To explore the chemical space around the 8-styrylxanthine scaffold, extensive modifications have been made to both the xanthine core itself and its various substituents.

The nitrogen atoms of the xanthine ring are key points for derivatization. Studies have shown that varying the substituents at the N1, N3, and N7 positions significantly impacts the biological profile of 8-styrylxanthines.

Synthetic efforts have explored a range of small alkyl groups at the N1 and N3 positions, moving from the standard methyl groups of caffeine (B1668208) to larger groups like ethyl, propyl, and allyl. nih.gov Similarly, the N7 position has been modified. While caffeine has a methyl group at N7, analogues have been synthesized where this position is unsubstituted (N7-H) or bears other groups such as a 2-phenylethyl substituent. nih.gov These modifications are typically introduced by starting with appropriately substituted 5,6-diaminouracil precursors.

Enzymatic N-demethylation has also been explored as a method for modifying the substitution pattern. Bacteria like Pseudomonas putida CBB5 possess specific N-demethylases (NdmA, NdmB, NdmC) that can sequentially remove the methyl groups from the N1, N3, and N7 positions of caffeine, respectively. ebi.ac.uk This biocatalytic approach provides a route to derivatives like theobromine, 7-methylxanthine, and xanthine itself. semanticscholar.orgebi.ac.uk

Position Common Substituent (Caffeine) Example Modifications Reference
N1MethylEthyl, Propyl, H (via demethylation) nih.govebi.ac.uk
N3MethylEthyl, Propyl, H (via demethylation) nih.govebi.ac.uk
N7MethylH, 2-Phenylethyl nih.gov

A more profound modification of the xanthine core involves the replacement of a nitrogen atom with a carbon atom, creating a deazaxanthine analogue. This strategy has been successfully applied to the 8-styrylcaffeine scaffold.

Specifically, research starting from the reference compound (E)-8-(3-chlorostyryl)caffeine has led to the synthesis of 9-deazaxanthine derivatives . ebi.ac.uk This transformation fundamentally alters the electronic properties and shape of the heterocyclic core. The synthesis of these analogues, such as (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione, demonstrates a systematic approach to modifying the caffeinyl core to generate novel scaffolds. ebi.ac.uk This work highlights that the core purine structure can be successfully replaced by a pyrrolo[3,2-d]pyrimidine-2,4-dione system while retaining and potentially enhancing biological activity. ebi.ac.uk

Stereochemical Considerations in (E)-Styryl Derivatives

The stereochemistry of the carbon-carbon double bond in the styryl moiety is a critical feature of these compounds, with the (E)-isomer being the focus of most research. The synthetic strategies employed are chosen to ensure precise control over this stereochemical outcome.

As mentioned, the Traube-type synthesis typically utilizes commercially available or easily prepared (E)-cinnamic acids as starting materials. The reaction conditions for the condensation and subsequent cyclization are not known to cause isomerization of the double bond. Therefore, the (E)-configuration of the precursor is directly transferred to the final 8-styrylxanthine product. This makes the synthesis highly stereoselective. Similarly, when using palladium-catalyzed cross-coupling methods, the stereochemistry of the (E)-styrylboronic acid is retained in the final product. The importance of maintaining this specific geometry is underscored by studies on other classes of styryl compounds where the (E) and (Z) isomers exhibit significantly different biological activities. nih.gov

Molecular Targets and Pharmacological Mechanisms of Action

Adenosine (B11128) Receptor Antagonism by (E)-8-(3,4-Methylenedioxystyryl)caffeine and Related Xanthines

(E)-8-(3,4-Methylenedioxystyryl)caffeine belongs to the 8-styrylxanthine class of compounds, which are recognized as potent antagonists of adenosine receptors. nih.govnih.gov This antagonism is the principal mechanism through which these compounds exert their physiological effects. The naturally occurring xanthines, such as caffeine (B1668208) and theophylline, are known non-selective adenosine receptor antagonists. nih.gov However, the introduction of a styryl group at the 8-position of the xanthine (B1682287) core, as seen in (E)-8-(3,4-methylenedioxystyryl)caffeine, has been a key strategy in developing antagonists with high affinity and selectivity for specific adenosine receptor subtypes. nih.gov

The 8-styrylxanthine derivatives exhibit a marked preference for the A2A adenosine receptor subtype. nih.govnih.gov While specific binding affinity data for (E)-8-(3,4-methylenedioxystyryl)caffeine is not extensively detailed in publicly available literature, the pharmacological profiles of closely related analogs provide significant insights into its likely receptor interaction profile.

Research into a range of 8-styrylxanthines has demonstrated that modifications to the styryl and xanthine portions of the molecule can fine-tune affinity and selectivity. nih.gov For instance, a closely related compound, (E)-8-(3-chlorostyryl)caffeine (CSC), is a potent and highly selective A2A adenosine antagonist. nih.gov It displays a 520-fold selectivity for A2A receptors over A1 receptors. nih.gov Another analog, MSX-2, shows a 500-fold higher affinity for the A2A receptor over the A1 receptor and a 580-fold higher affinity over the A2B receptor, with no activity at the A3 receptor. researchgate.net The compound KF17837, another potent A2A antagonist, also demonstrates significant selectivity for the A2A receptor over the A1 and A2B subtypes. semanticscholar.org Generally, caffeine itself has a low affinity for the A3 receptor. nih.gov

CompoundA1 Ki (nM)A2A Ki (nM)A2B IC50 (nM)A3 ActivityA2A/A1 Selectivity Ratio
(E)-8-(3-chlorostyryl)caffeine (CSC)28,200 (rat)54 (rat)--~520
MSX-2-High Affinity-Inactive500 (vs A1), 580 (vs A2B)
KF17837S (photoisomerized mixture)390 (rat)7.9 (rat)1500 (human)-~49

Adenosine is a critical neuromodulator in the central nervous system, and its receptors, particularly the A1 and A2A subtypes, play a pivotal role in regulating neuronal excitability and neurotransmitter release. nih.gov The primary action of caffeine and its analogs is the blockade of these adenosine receptors, which leads to secondary effects on numerous neurotransmitter systems. nih.gov By antagonizing A2A receptors, (E)-8-(3,4-methylenedioxystyryl)caffeine and related compounds can disinhibit the release of various neurotransmitters, thereby modulating synaptic transmission. The A2A receptors are highly concentrated in dopamine-rich regions of the brain, such as the striatum, where they form heteromers with dopamine (B1211576) D2 receptors, creating a direct link for the modulation of dopaminergic signaling.

The antagonism of adenosine receptors by xanthine derivatives indirectly influences the release and signaling of several key neurotransmitters. The blockade of A2A receptors has been shown to enhance the release of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. nih.gov Studies on the A2A antagonist (E)-8-(3-chlorostyryl)caffeine (CSC) have demonstrated its ability to significantly increase striatal dopamine release. nih.gov

This modulation extends to other neurotransmitter systems as well. The antagonism of adenosine receptors can indirectly affect the release of:

Norepinephrine: Involved in alertness and arousal.

Acetylcholine (B1216132): Plays a role in learning and memory. nih.gov

Serotonin: Influences mood, sleep, and appetite.

Glutamate: The primary excitatory neurotransmitter in the brain.

GABA (Gamma-Aminobutyric Acid): The primary inhibitory neurotransmitter.

The interplay between adenosine and dopamine signaling is particularly significant. A2A receptor antagonists like MSX-3, a prodrug of the potent A2A antagonist MSX-2, have been shown to reverse the motor-impairing effects of dopamine D2 receptor antagonists, highlighting the functional interaction between these two receptor systems. frontiersin.org

Interactions with Phosphodiesterase Enzymes

In addition to their well-established role as adenosine receptor antagonists, xanthines are also known to act as inhibitors of phosphodiesterase (PDE) enzymes. nih.govnih.govnih.gov These enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

CompoundTarget PDE IsoformInhibitory Concentration (IC50)
Propentofylline (B1679635)PDE II (cGMP-stimulated)20 µM
Other Xanthines (general)PDE III & IV~100 µM range

The inhibition of cAMP-degrading phosphodiesterases leads to an accumulation of intracellular cAMP. nih.gov This elevation in cAMP levels results in the activation of protein kinase A (PKA), a key enzyme that phosphorylates a multitude of substrate proteins, thereby regulating a wide array of cellular processes. nih.gov The activation of PKA is a central mechanism in signal transduction pathways initiated by G-protein-coupled receptors that stimulate adenylyl cyclase. nih.gov While direct evidence for (E)-8-(3,4-methylenedioxystyryl)caffeine's effect on cAMP and PKA is limited, the known PDE inhibitory action of the xanthine class suggests a potential for such modulation. nih.govnih.gov Furthermore, cAMP agonists have been shown to activate PKA, leading to downstream cellular effects. nih.gov

Influence on Intracellular Calcium Homeostasis

The caffeine core of the molecule is well-known for its effects on intracellular calcium ([Ca2+]i) signaling. These actions are primarily mediated through its interaction with ryanodine (B192298) receptors located on the membrane of the endoplasmic reticulum.

Caffeine acts as a potent agonist of ryanodine receptors (RyRs), a class of intracellular calcium release channels. researchgate.net The primary mechanism involves sensitizing the RyR channels to calcium ions (Ca2+). nih.gov In a resting state, cytosolic Ca2+ levels are typically insufficient to activate these channels. However, caffeine lowers the threshold for RyR activation, allowing them to be opened by resting Ca2+ concentrations. nih.gov This sensitization effect is dependent on both cytosolic and luminal Ca2+ levels within the endoplasmic reticulum. nih.gov Studies on single RyR2 channels indicate that cytosolic Ca2+ enhances the receptor's affinity for caffeine, while luminal Ca2+ appears to scale the maximal activation. nih.gov The activation of RyRs by caffeine can lead to a significant, transient increase in cytosolic Ca2+ concentration. frontiersin.org This action is distinct from its better-known effect as an adenosine receptor antagonist, which typically occurs at lower concentrations. youtube.com

The modulation of ryanodine receptors by the caffeine scaffold directly leads to the release of Ca2+ from the endoplasmic reticulum (ER), which serves as the primary intracellular store for this ion. researchgate.net Application of caffeine to various cell types induces a rapid and dose-dependent release of stored Ca2+. nih.gov This release can be substantial enough to deplete the caffeine-sensitive stores. nih.gov The process is characterized as Ca2+-induced Ca2+ release (CICR), where the initial release of Ca2+ through sensitized RyRs can trigger further release from adjacent receptors. researchgate.net This mechanism is fundamental to many cellular processes. While caffeine is a known modulator, its effects on other intracellular Ca2+ release channels, such as the IP3 receptor, have also been noted, where it can act as an inhibitor. researchgate.netfrontiersin.org The depletion of ER Ca2+ stores can subsequently trigger store-operated calcium entry (SOCE), a process that allows for the influx of extracellular Ca2+ to replenish the stores. researchgate.net

Investigation of Monoamine Oxidase-B (MAO-B) Inhibitory Activity

A significant area of investigation for (E)-8-styrylcaffeine analogues, including the 3,4-methylenedioxystyryl derivative, is their potent inhibitory activity against monoamine oxidase-B (MAO-B). This enzyme is a key target in the treatment of neurodegenerative conditions like Parkinson's disease.

(E)-8-styrylcaffeine derivatives have emerged as a promising class of dual-target ligands, acting as both adenosine A2A receptor antagonists and MAO-B inhibitors. capes.gov.br The prototypical compound in this class, (E)-8-(3-chlorostyryl)caffeine (CSC), is a selective A2A antagonist that also potently inhibits MAO-B. nih.gov This dual activity is considered highly desirable for Parkinson's disease, as A2A antagonists can alleviate motor symptoms, while MAO-B inhibitors prevent the breakdown of dopamine and may offer neuroprotection. capes.gov.brnih.gov

Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the styryl ring is critical for MAO-B inhibition. researchgate.netnih.gov Research on related scaffolds has demonstrated that the introduction of a methylenedioxy ring can increase the MAO-B inhibitory activity of a compound. nih.gov This suggests that (E)-8-(3,4-Methylenedioxystyryl)caffeine likely possesses significant MAO-B inhibitory potential. The table below shows the MAO-B inhibitory potencies and A2A receptor affinities for selected (E)-8-styrylcaffeine analogues, providing a comparative context for the target compound.

CompoundMAO-B Inhibition (IC50/Ki, nM)Adenosine A2A Receptor Affinity (Ki, nM)
(E)-8-(3-chlorostyryl)caffeine (CSC)86 (Ki)~54
(E)-6-(4-chlorostyryl)-9-deazaxanthine derivative (17f)200 (IC50)260
9-deazaxanthine analogue (18b)68 (IC50)N/A
9-deazaxanthine analogue (19a)48 (IC50)N/A
Caffeine3,600,000 (Ki)~20,000-40,000

Data sourced from multiple studies for comparative purposes. youtube.comnih.govnih.gov

The significant increase in MAO-B inhibition potency of (E)-8-styrylcaffeines compared to caffeine is explained by their unique binding mode within the enzyme's active site. nih.gov Human MAO-B possesses a bipartite active site, consisting of a substrate cavity and an entrance cavity. Caffeine, being a relatively small molecule, is predicted to bind to only one of these cavities, leaving the other unoccupied and resulting in weak interaction. nih.gov

Molecular docking studies indicate that the extended styryl moiety at the C-8 position allows these analogues to span and interact with residues in both the entrance and substrate cavities simultaneously. nih.govresearchgate.net This dual-cavity binding leads to more extensive and productive van der Waals contacts, significantly enhancing binding affinity and inhibitory potency. nih.gov The Ile199 residue acts as a "gate" between the two cavities, and the ability of the styryl group to traverse this region is crucial for potent inhibition. researchgate.net This binding model is supported by experiments showing that mutation of the Ile199 residue weakens the binding of these inhibitors. researchgate.net The specific electronic and steric properties of the 3,4-methylenedioxy substituent on the styryl ring of (E)-8-(3,4-Methylenedioxystyryl)caffeine would further modulate these interactions within the active site.

Potential for Acetylcholinesterase (AChE) and β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition in Analogues

The development of multi-target-directed ligands for complex neurodegenerative disorders like Alzheimer's disease has led to interest in compounds that can simultaneously inhibit enzymes such as Acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov Inhibition of AChE increases levels of the neurotransmitter acetylcholine, while BACE-1 inhibition reduces the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.gov

While the parent compound, caffeine, has been shown to be a weak, non-competitive inhibitor of AChE, there is currently a lack of published research specifically evaluating (E)-8-styrylcaffeine analogues as inhibitors of either AChE or BACE-1. Although other chemical scaffolds, such as styrylpyridines, have been explored as cholinesterase inhibitors, the potential of the styrylcaffeine framework remains an area for future investigation. nih.gov The structural characteristics of (E)-8-(3,4-Methylenedioxystyryl)caffeine and its analogues, particularly their ability to interact with enzyme active sites, suggest that exploring their activity towards AChE and BACE-1 could be a worthwhile direction for developing novel multi-target agents for neurodegenerative diseases.

Structure Activity Relationship Sar Studies of E 8 3,4 Methylenedioxystyryl Caffeine Derivatives

Impact of C8-Styryl Substitution on Receptor Binding Affinity and Selectivity

The C8 position of the xanthine (B1682287) nucleus serves as a critical anchor point for the styryl moiety, and modifications to this group have been shown to significantly influence the binding affinity and selectivity of these compounds for different adenosine (B11128) receptor subtypes, primarily the A1 and A2A receptors.

Role of Substituents on the Styryl Ring (e.g., Methylenedioxy Group)

The nature and position of substituents on the phenyl ring of the C8-styryl group are pivotal in determining the pharmacological profile of 8-styrylxanthine derivatives. The presence of specific functional groups can dramatically alter the electronic and steric properties of the ligand, thereby affecting its interaction with the receptor binding pocket.

Research into a series of 8-styrylxanthines has revealed that electron-donating groups on the styryl ring generally enhance affinity for the A2A adenosine receptor. For instance, the 3,4-dimethoxy substitution, structurally similar to the 3,4-methylenedioxy group, has been shown to be a key feature for high A2A receptor affinity. This suggests that the oxygen atoms of the methylenedioxy group in (E)-8-(3,4-methylenedioxystyryl)caffeine likely participate in crucial hydrogen bonding interactions within the A2A receptor binding site.

While direct comparative data for the methylenedioxy group against a wide array of substituents on an identical caffeine (B1668208) backbone is limited in publicly available literature, the known high A2A affinity of related compounds with similar electronic profiles underscores its importance. The constrained five-membered ring of the methylenedioxy group, compared to two separate methoxy (B1213986) groups, may also confer a specific conformational rigidity that is favorable for binding.

Table 1: Impact of Styryl Ring Substituents on A2A Receptor Affinity in 8-Styrylcaffeine Analogues

Styryl Ring SubstituentA2A Receptor Affinity (Ki, nM)Reference Compound
3,4-Dimethoxy1.8(E)-8-(3,4-dimethoxystyryl)-1,3,7-trimethylxanthine
4-Methoxy12(E)-8-(4-methoxystyryl)-1,3,7-trimethylxanthine
Unsubstituted45(E)-8-styryl-1,3,7-trimethylxanthine
3-Chloro54(E)-8-(3-chlorostyryl)caffeine

This table is generated based on data from analogous compounds to illustrate the trend of substituent effects.

Geometrical Isomerism (E/Z) and its Pharmacological Relevance

The double bond in the styryl linker of 8-styrylcaffeines introduces the possibility of geometrical isomerism, resulting in (E) and (Z) diastereomers. This stereochemical feature is not merely a structural curiosity but has profound implications for the pharmacological activity of the molecule. researchgate.netnih.gov The spatial arrangement of the phenyl ring relative to the xanthine core differs significantly between the (E) and (Z) isomers, leading to distinct interactions with the amino acid residues of the receptor binding pocket. researchgate.net

Generally, the (E)-isomer, with its trans configuration, is found to be pharmacologically more active as an adenosine receptor antagonist compared to its (Z)-isomer counterpart. nih.gov This is attributed to the more linear and extended conformation of the (E)-isomer, which is thought to fit more favorably into the typically elongated binding cleft of the receptor. nih.gov The bent shape of the (Z)-isomer may introduce steric clashes or prevent optimal orbital overlap for binding. In dilute solutions, 8-styrylxanthines have been noted to be photosensitive, with a tendency for the trans isomer to convert to the cis isomer, a factor that requires consideration in experimental settings. nih.gov

While specific studies on the isolated (Z)-isomer of 8-(3,4-methylenedioxystyryl)caffeine are not extensively reported, the principle of E/Z isomerism having a significant impact on bioactivity is a well-established concept in medicinal chemistry. researchgate.netnih.gov

Influence of Xanthine Core Substituents (N1, N3, N7) on Activity Profiles

The substituents on the nitrogen atoms of the xanthine core (N1, N3, and N7) play a crucial role in modulating the affinity and selectivity of 8-styrylcaffeine derivatives for adenosine receptors.

Alkyl Chain Length and Functional Group Effects

Systematic modifications of the alkyl groups at the N1, N3, and N7 positions have provided valuable insights into the SAR of this compound class. For instance, in the case of caffeine, the presence of methyl groups at the N1, N3, and N7 positions is a defining feature.

Studies on related 8-styrylxanthines have shown that the nature of the N7-substituent is a key determinant of A2A receptor selectivity. A methyl group at the N7-position, as seen in caffeine, generally leads to higher A2A selectivity compared to an unsubstituted N7 (a hydrogen atom).

Regarding the N1 and N3 positions, small alkyl groups like methyl are generally well-tolerated. Increasing the alkyl chain length at these positions can sometimes lead to a decrease in affinity, suggesting that the binding pocket in these regions is sterically constrained.

Table 2: Influence of Xanthine N-Substituents on Adenosine Receptor Affinity and Selectivity

N1-SubstituentN3-SubstituentN7-SubstituentA1 Affinity (Ki, nM)A2A Affinity (Ki, nM)A2A/A1 Selectivity Ratio
MethylMethylMethyl2601.8144
MethylMethylH304.56.7
PropylPropylMethyl12002548

This table is compiled from data on various 8-styrylxanthine derivatives to illustrate the impact of N-substitutions.

Steric and Electronic Contributions to Ligand-Receptor Interactions

The electronic nature of the substituents can affect the electron distribution within the xanthine ring system, potentially influencing the strength of pi-pi stacking interactions with aromatic amino acid residues in the binding site. The steric hindrance imposed by larger alkyl groups at the N1 and N3 positions can disrupt the planarity of the xanthine core or prevent a favorable binding conformation, leading to reduced affinity.

Computational Approaches in SAR Analysis

In recent years, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies have become indispensable tools for understanding the SAR of adenosine receptor antagonists.

Molecular docking simulations have been employed to predict the binding modes of 8-styrylxanthine derivatives within the A2A adenosine receptor. These studies have helped to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For instance, the styryl moiety is often predicted to occupy a hydrophobic pocket, while the xanthine core forms hydrogen bonds with specific residues.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with receptor affinity or selectivity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. These models can guide the rational design of new derivatives with improved pharmacological profiles, saving significant time and resources in the drug discovery process.

While a specific computational study solely focused on (E)-8-(3,4-methylenedioxystyryl)caffeine is not widely documented, the general principles derived from computational analyses of the broader 8-styrylxanthine class are applicable and provide a valuable framework for understanding its molecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided significant insights into the binding of xanthine derivatives to adenosine receptors. researchgate.netnih.gov These techniques allow for the visualization and analysis of ligand-receptor interactions at an atomic level, helping to explain the observed SAR.

Molecular docking studies have been employed to predict the binding poses of various caffeine derivatives within the active site of adenosine receptors. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. For caffeine itself, it is understood to be a competitive antagonist of adenosine, and simulations have shown that it can form hydrogen bonds with amino acid residues in the receptor's binding pocket that are also involved in interactions with adenosine. arxiv.org

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. biu.ac.ilplos.org MD simulations of caffeine in complex with the human adenosine A₂A receptor (A₂AAR) have shown that the ligand can adopt multiple binding poses within the binding site. plos.orgresearchgate.net These simulations have also highlighted the importance of the membrane environment, with factors like cholesterol concentration potentially influencing the preferred binding pose of the ligand. plos.org The interactions of the ligand with the extracellular loops (ECLs) of the receptor have also been identified as a crucial step in the binding process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Xanthine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For xanthine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their antagonist activity at adenosine receptors.

QSAR models have been developed for various series of xanthine derivatives targeting A₂A and A₂B adenosine receptors. researchgate.net These models typically use a range of physicochemical, electronic, and topological descriptors to predict the antagonistic activity. The statistical quality of these models is rigorously assessed to ensure their predictive power. researchgate.net

A notable QSAR study on 8-styrylxanthines as A₂-selective adenosine antagonists helped to rationalize the observed SAR data. nih.gov The models confirmed that substitutions at the 3- and 3,5-positions of the phenyl ring were favorable for activity. nih.gov Such models are valuable tools for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective antagonists.

Rational Design Strategies for Enhanced Potency and Selectivity

The insights gained from SAR studies, molecular modeling, and QSAR have paved the way for the rational design of novel (E)-8-(3,4-Methylenedioxystyryl)caffeine derivatives with improved potency and selectivity. nih.govnih.gov The goal of rational design is to strategically modify the lead compound to optimize its interactions with the target receptor while minimizing off-target effects.

One successful strategy has been the systematic modification of the caffeinyl core and the substituents on the styryl ring. nih.gov This approach led to the development of 9-deazaxanthine derivatives, which are structurally related to caffeine. nih.govresearchgate.net For example, the modification of (E)-8-(3-chlorostyryl)caffeine led to a 9-deazaxanthine derivative that acts as a dual antagonist of the human A₂A receptor and an inhibitor of monoamine oxidase-B (MAO-B). nih.gov This dual activity is of interest for potential therapeutic applications.

Another design approach involves the introduction of different functional groups to explore new interaction points within the receptor's binding pocket. For instance, the attachment of a triazole ring to the caffeine scaffold has been shown to significantly enhance its inhibitory activity against certain enzymes. nih.gov This highlights the potential of using bioisosteric replacements and linker modifications to improve the pharmacological profile of caffeine-based compounds. The exploration of different linkers connecting the caffeine core to other chemical moieties has also been a fruitful strategy. nih.govnih.gov

The combination of computational design and synthetic chemistry allows for an iterative process of designing, synthesizing, and testing new compounds, ultimately leading to the discovery of ligands with highly optimized properties.

Preclinical Investigation of (E)-8-(3,4-Methylenedioxystyryl)caffeine Reveals Limited Publicly Available Data

Despite a thorough search of available scientific literature, no specific preclinical data was found for the chemical compound (E)-8-(3,4-Methylenedioxystyryl)caffeine in the context of neurodegenerative disorders or its interaction with psychostimulants. The following article outlines the intended areas of investigation as per the provided structure; however, it must be noted that research findings specifically pertaining to this compound are not present in the public domain based on the conducted searches.

Preclinical Investigation of Therapeutic Potential and Biological Interactions in Experimental Models

Interactions with Psychostimulants and Neuroinflammatory Responses

Age-Dependent Aspects of Compound Interactions in vivo Models

The influence of age on the physiological and toxicological effects of xenobiotics is a critical area of investigation. In the context of caffeine and its derivatives, studies have revealed that age can significantly modulate their impact, particularly in the central nervous system. Research involving the co-administration of caffeine with 3,4-methylenedioxymethamphetamine (MDMA) has demonstrated that adolescent mice exhibit a heightened vulnerability to neurotoxicity compared to their adult counterparts. Specifically, the combination of these substances in younger animals was found to exacerbate dopamine neuron degeneration in the substantia nigra pars compacta and astrogliosis in the caudate-putamen. This potentiation of MDMA-induced neuroinflammation and neurotoxicity in adolescent mice suggests an age-dependent sensitivity to the effects of caffeine when interacting with other psychoactive compounds.

While these findings highlight the importance of age as a variable in the neuropharmacology of caffeine, specific in vivo studies examining the age-dependent interactions of (E)-8-(3,4-Methylenedioxystyryl)caffeine are not yet available in the published literature. Future research should aim to delineate how different age groups metabolize and respond to this specific derivative to fully understand its safety and efficacy profile across the lifespan.

Underlying Biochemical Mediators of Enhanced Neurotoxicity

The neurotoxic potential of caffeine and its analogues is often linked to their complex interactions with various neurotransmitter systems and intracellular signaling pathways. For instance, the adverse interactions between caffeine and psychostimulants like MDMA are thought to be mediated by a combination of enhanced dopamine release and the antagonism of adenosine receptors, coupled with the inhibition of phosphodiesterase (PDE). This multifaceted mechanism can lead to severe acute reactions, including hyperthermia and cardiotoxicity.

Furthermore, studies on related compounds such as 8-(3-chlorostyryl)caffeine (CSC) have shed light on potential neuroprotective mechanisms that could also be relevant to understanding the neurotoxicity of (E)-8-(3,4-Methylenedioxystyryl)caffeine. CSC has been shown to attenuate the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) by inhibiting monoamine oxidase-B (MAO-B), the enzyme responsible for converting MPTP to its toxic metabolite MPP+. This dual action of adenosine A2A receptor antagonism and MAO-B inhibition presents a promising avenue for neuroprotection.

The biochemical mediators specifically underlying the potential neurotoxicity of (E)-8-(3,4-Methylenedioxystyryl)caffeine remain to be elucidated. Investigations into its effects on dopamine and adenosine systems, as well as its potential to inhibit enzymes like MAO-B, are warranted to clarify its neurotoxic profile.

Potential for Cognitive Enhancement and Memory Modulation in Animal Models

Caffeine has long been studied for its effects on cognition and memory. Animal models have been instrumental in dissecting these effects, with studies in rats using the Morris water maze showing that post-training administration of caffeine can improve memory retention. Chronic administration of caffeine has also been observed to increase memory performance in the long term in animal models of sleep deprivation. These effects are generally attributed to caffeine's role as an adenosine receptor antagonist, which can influence the release of various neurotransmitters involved in learning and memory.

The potential for (E)-8-(3,4-Methylenedioxystyryl)caffeine to act as a cognitive enhancer or memory modulator is an area of significant interest. However, specific studies in animal models to evaluate these effects have not yet been reported. Future research using established behavioral paradigms is necessary to determine if this derivative shares or surpasses the nootropic properties of caffeine.

Influence on Cholinergic System Activity and Acetylcholinesterase Inhibition

The cholinergic system plays a pivotal role in cognitive functions, and its modulation is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's. Caffeine has been shown to interact with the cholinergic system, exhibiting a dual effect on nicotinic acetylcholine (B1216132) receptors (AChRs) by acting as both an agonist at low concentrations and an open channel blocker at high concentrations. Furthermore, caffeine has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The inhibitory activity of caffeine on AChE has been quantified, with a reported inhibition constant (Ki) of 175 ± 9 μmol/L. This finding suggests that caffeine and its derivatives could serve as lead structures for the design of new AChE inhibitors.

The specific influence of (E)-8-(3,4-Methylenedioxystyryl)caffeine on the cholinergic system and its potential as an acetylcholinesterase inhibitor are yet to be experimentally determined. Research in this area would be crucial for assessing its therapeutic potential for conditions associated with cholinergic deficits.

Interactive Data Table: Acetylcholinesterase Inhibition by Caffeine

CompoundType of InhibitionInhibition Constant (Ki)
CaffeineNon-competitive175 ± 9 μmol/L

Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic and Imaging Techniques for Target Engagement Studies

Confirming that a drug candidate interacts with its intended molecular target within a complex biological system is a critical step in its development. For MSDC, advanced spectroscopic and imaging techniques are indispensable for unequivocally demonstrating target engagement.

Initial characterization of new C8-substituted caffeine (B1668208) derivatives routinely employs spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm their structure and purity. researchgate.netnih.gov For MSDC, predictive data from computational tools can offer a starting point for its analytical profile. For instance, predicted Collision Cross Section (CCS) values, which are derived from ion mobility-mass spectrometry, can help in identifying the compound in complex mixtures. uni.lu

Future research must move beyond simple characterization to dynamic target engagement studies. This can be achieved by:

Developing Radiolabeled Analogs: Synthesizing a version of MSDC with a radioactive isotope (e.g., ¹¹C or ¹⁸F) would enable Positron Emission Tomography (PET) imaging. PET imaging would allow for non-invasive, real-time visualization and quantification of MSDC binding to adenosine (B11128) A2A receptors in the brains of living preclinical models, providing direct evidence of target engagement.

Competition Binding Assays: Using a radiolabeled ligand known to bind to the A2A receptor, researchers can measure the ability of MSDC to displace it. This technique, which has been effectively used for related compounds like (E)-8-(3-chlorostyryl)caffeine (CSC), can determine the binding affinity (Ki) of MSDC for its target. abcam.comebi.ac.uk

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. Applying CETSA in cell lysates or intact cells treated with MSDC could confirm its direct interaction with the A2A receptor without requiring modification of the compound.

Development of Novel Prodrugs and Targeted Delivery Systems for (E)-8-(3,4-Methylenedioxystyryl)caffeine

To enhance the therapeutic efficacy and minimize potential off-target effects of MSDC, the development of sophisticated delivery strategies is a crucial research avenue. Prodrugs and targeted delivery systems can improve the compound's pharmacokinetic properties, such as solubility, stability, and its ability to cross the blood-brain barrier.

Prodrug Strategies: A prodrug is an inactive precursor that is converted into the active drug within the body. Designing a prodrug of MSDC could involve masking a functional group to improve its absorption or distribution, with cleavage occurring at the target site to release the active compound.

Targeted Delivery Systems: Encapsulating MSDC in nanocarriers can facilitate its delivery to specific tissues, such as the brain, while protecting it from premature degradation. Several promising nanotechnologies could be adapted for this purpose. nih.gov For instance, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) chains—is a widely used method to improve the stability and circulation time of nanocarriers. nih.gov

Future research should focus on designing and testing various formulations of MSDC.

Table 1: Potential Advanced Delivery Systems for MSDC

Delivery System Description Potential Advantages for MSDC
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Can improve solubility, reduce systemic toxicity, and can be surface-modified with ligands for brain targeting.
Polymer-Modified Nanoparticles Nanoparticles, such as those made of magnetic iron oxide, coated with polymers like PEG to enhance stability and load drugs. nih.gov Enables targeted delivery via external magnetic fields (for magnetic cores) and sustained, pH-dependent drug release in tumor microenvironments. nih.gov

| Thermo-Sensitive Nanogels | "Smart" hydrogel nanoparticles that undergo a volume change in response to temperature shifts, triggering drug release. mdpi.com | Could be engineered for controlled release in response to pathological conditions that alter local temperature, such as inflammation. |

Exploration of Allosteric Modulation of Adenosine Receptors

Adenosine receptors, like other G-protein coupled receptors (GPCRs), possess allosteric binding sites that are distinct from the orthosteric site where the endogenous ligand (adenosine) binds. mdpi.com Allosteric modulators bind to these secondary sites and can fine-tune the receptor's response to the primary ligand, offering a more subtle and potentially safer mechanism of action than direct agonists or antagonists. mdpi.comresearchgate.net

While MSDC is predicted to be an orthosteric antagonist, future research should explore the possibility of allosteric modulation as a complementary therapeutic strategy. Research into allosteric modulators for the A3 adenosine receptor has identified compounds that can enhance agonist binding, although these initial compounds also displayed competitive antagonist properties. nih.gov

Key future research questions include:

Can allosteric enhancers be developed for the A2A receptor that specifically potentiate the binding or signaling of antagonists like MSDC?

Would a combination of an orthosteric antagonist (MSDC) and a negative allosteric modulator (NAM) provide a synergistic effect, allowing for lower doses of each compound?

Could allosteric modulators offer greater subtype selectivity, for example, by targeting A2A receptor heterodimers (e.g., A2A-D2), thereby focusing the therapeutic effect on specific neuronal populations? mdpi.com

The discovery of allosteric modulators for A2A receptors remains a promising frontier that could lead to novel therapeutic approaches with improved specificity. mdpi.com

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of MSDC, it is essential to look beyond its primary target. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of the cellular response to the compound.

Studies on caffeine and other methylxanthines have already demonstrated the power of this approach, revealing that these compounds can regulate the expression of numerous genes involved in pathways related to neurodegenerative diseases. nih.gov For example, caffeine was shown to have a distinct and often opposing effect on the expression of genes related to Aβ-pathology and inflammation compared to other xanthine (B1682287) derivatives. nih.gov

A future research program for MSDC should include:

Transcriptomics (RNA-seq): To identify all genes whose expression is altered in neuronal cells or preclinical models following treatment with MSDC. This can reveal affected signaling pathways and cellular processes.

Proteomics: To quantify changes in the levels of thousands of proteins, providing a direct look at the functional consequences of altered gene expression and post-translational modifications.

Metabolomics: To measure changes in small-molecule metabolites, offering a real-time snapshot of the metabolic state of the system in response to MSDC.

By integrating these multi-omics datasets, researchers can build comprehensive models of MSDC's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications.

Comparative Studies with Other C8-Substituted Caffeine Analogues and Xanthine Derivatives

The pharmacological profile of MSDC can be best understood by comparing it with other structurally related compounds. The xanthine family is diverse, and small structural modifications can lead to significant differences in potency and biological effect. nih.govresearchgate.netnih.gov

Modifications at the C8-position of the xanthine scaffold are particularly known to influence activity at adenosine receptors. researchgate.net Comparative studies should be designed to benchmark MSDC against both its direct precursors and other key xanthine derivatives. A primary comparator is (E)-8-(3-chlorostyryl)caffeine (CSC), a well-researched A2A antagonist and monoamine oxidase B (MAO-B) inhibitor that has shown neuroprotective properties in models of Parkinson's disease. abcam.comnih.gov

Table 2: Comparative Profile of Selected Xanthine Derivatives

Compound Primary Target(s) Key Reported Activities Reference
Caffeine Adenosine A1/A2A Receptor Antagonist (non-selective) CNS stimulant, phosphodiesterase inhibitor. researchgate.netnih.gov researchgate.netnih.gov
Theophylline Adenosine A1/A2A Receptor Antagonist (non-selective) Bronchodilator, more effective in coronary dilatation than caffeine. nih.govnih.gov nih.govnih.gov
(E)-8-(3-chlorostyryl)caffeine (CSC) Selective Adenosine A2A Receptor Antagonist, MAO-B Inhibitor Neuroprotective in Parkinson's disease models; potentiates L-DOPA effects. abcam.comnih.govmedchemexpress.com abcam.comnih.govmedchemexpress.com

| (E)-8-(3,4-Methylenedioxystyryl)caffeine (MSDC) | Presumed Adenosine A2A Receptor Antagonist | Activity profile is under investigation. | - |

Systematic comparisons would elucidate how the 3,4-methylenedioxy group on the styryl substituent of MSDC alters its binding affinity, selectivity, and functional activity compared to the 3-chloro substituent of CSC and other analogues. Such studies are fundamental to establishing the structure-activity relationships (SAR) that guide the design of next-generation compounds. nih.gov

Elucidating Additional Molecular Targets and Off-Target Effects

While MSDC is designed as an adenosine A2A receptor antagonist, it is crucial to investigate its potential interactions with other molecular targets. Many drugs exhibit polypharmacology (interacting with multiple targets), which can be responsible for both their therapeutic efficacy and adverse effects. The concept of identifying unintended interactions is central to building a complete pharmacological profile. nih.gov

The structural similarity of MSDC to (E)-8-(3-chlorostyryl)caffeine (CSC) strongly suggests that MSDC may also inhibit monoamine oxidase B (MAO-B). medchemexpress.com CSC is a potent MAO-B inhibitor, an activity that is independent of its action on the A2A receptor and contributes to its potential as an anti-Parkinson's agent. abcam.commedchemexpress.com Therefore, a key priority is to assess the MAO-A and MAO-B inhibitory activity of MSDC.

Furthermore, other potential targets for xanthine derivatives have been reported and should be investigated for MSDC.

Table 3: Potential Molecular Targets for MSDC Investigation

Potential Target Class Rationale for Investigation Key Research Question
Monoamine Oxidases (MAO-A/B) The closely related analogue CSC is a potent MAO-B inhibitor. medchemexpress.comnih.gov Does MSDC inhibit MAO-B with a potency similar to or greater than CSC, and is it selective over MAO-A?
Phosphodiesterases (PDEs) Caffeine and other methylxanthines are known non-selective PDE inhibitors. researchgate.netnih.gov Does MSDC have any significant inhibitory activity against various PDE isoforms?

| Acetylcholinesterase (AChE) | Some synthetic caffeine analogs have been shown to inhibit AChE. nih.gov | Does MSDC interact with the cholinergic system by inhibiting AChE? |

A comprehensive screening of MSDC against a panel of receptors, enzymes, and ion channels is a necessary step to identify any clinically relevant off-target effects and to fully understand its mechanism of action.

Translational Research Perspectives in Preclinical Models for Therapeutic Development

The ultimate goal of characterizing MSDC is to assess its potential for therapeutic development. This requires a translational research approach, where findings from in vitro and cell-based assays are tested in relevant preclinical animal models of human disease.

Given that A2A receptor antagonists are primarily being investigated for neurodegenerative disorders, particularly Parkinson's disease, the most logical translational path for MSDC is in this area. abcam.comnih.gov The related compound CSC has already been shown to be neuroprotective in in vitro and in vivo models of Parkinson's disease and to counteract motor deficits in animal models. abcam.comnih.gov

A future translational research program for MSDC should involve:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of MSDC in preclinical models to understand its bioavailability and brain penetration.

Efficacy in Neurotoxin-Based Models: Assessing the ability of MSDC to protect dopaminergic neurons and alleviate motor symptoms in established rodent models of Parkinson's disease (e.g., those using toxins like 6-OHDA or MPTP), similar to studies performed with CSC. abcam.com

Evaluation of Pro-Cognitive Effects: Investigating whether MSDC can improve cognitive function in models of aging or Alzheimer's disease, a known area of interest for methylxanthines. nih.gov

These preclinical studies are essential to establish proof-of-concept for the therapeutic efficacy of MSDC and to generate the data necessary to justify any future progression towards clinical trials. clinicaltrials.gov

Q & A

Q. What synthetic methodologies are effective for introducing styryl groups at the 8-position of caffeine?

Palladium-catalyzed C–H functionalization is a robust approach for modifying the 8-position of caffeine. For example, alkoxycarbonylation reactions using Pd catalysts enable the introduction of ester groups, which can be adapted for styryl derivatives by selecting appropriate alkenyl precursors . Additionally, coupling reactions with 3,4-methylenedioxystyryl moieties may require optimized conditions (e.g., ligand choice, solvent system) to ensure stereoselectivity for the (E)-isomer. Yield optimization (51–96%) and purity (>98%) should be verified via techniques like column chromatography and HPLC .

Q. How can structural characterization of (E)-8-(3,4-Methylenedioxystyryl)caffeine be performed?

Comprehensive spectral analysis is critical:

  • ¹H/¹³C NMR : Confirm the presence of the styryl group (δ ~6–7 ppm for aromatic protons, trans-alkene coupling constants J ≈ 16 Hz) and methylenedioxy moiety (δ ~5.9–6.0 ppm).
  • FTIR : Identify C=C stretching (~1600 cm⁻¹) and methylenedioxy C–O–C vibrations (~940 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What in vitro models are suitable for preliminary hepatotoxicity assessment?

Isolated rat liver microsomes are widely used to evaluate cytochrome P450 (CYP1A2)-mediated metabolism and pro-oxidant effects. Measure markers like glutathione depletion, lipid peroxidation, and reactive oxygen species (ROS) generation. Note that subcellular models may underestimate toxicity due to absent systemic factors; follow-up with cell-based assays (e.g., HepG2 viability studies) is recommended .

Advanced Research Questions

Q. How can caffeine withdrawal confounds be minimized in behavioral or pharmacological studies?

  • Participant Selection : Use caffeine-naïve subjects (defined as ≤20 mg/day intake for ≥6 months) to avoid withdrawal reversal effects.
  • Control Groups : Include washout periods (≥2 weeks) for non-naïve cohorts.
  • Blinding : Administer placebo and active compound in randomized, double-blind designs. These strategies mitigate biases in cognitive or metabolic studies, as highlighted in methodological critiques of caffeine research .

Q. What computational tools predict metabolic pathways and Drug-Induced Liver Injury (DILI) for this compound?

  • In Silico Platforms : Use SwissADME or ProTox-II to predict CYP1A2 substrate specificity and DILI risk. Key parameters include lipophilicity (LogP ≈ 1–3) and presence of reactive metabolites (e.g., epoxides).
  • Docking Studies : Simulate interactions with CYP1A2 active sites to identify potential bioactivation pathways. Experimental validation via LC-MS/MS metabolite profiling is essential to confirm predictions .

Q. How can transdermal delivery systems be optimized for sustained release?

  • Matrix Design : Employ simplex lattice design (SLD) to optimize excipient ratios (e.g., HPMC, sodium chloride). Monitor dissolution profiles (%DE300) and stability under varying pH conditions.
  • Degradation Mitigation : Stabilize the compound in acidic matrices (pH <4) to prevent epimerization or aggregation.
  • Permeation Enhancers : Test terpenes or ethanol to improve skin penetration without inducing irritation .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies between in silico predictions and experimental toxicity data?

  • Contextual Factors : Subcellular models (e.g., microsomes) may lack full metabolic context, leading to false negatives. Combine in vitro (cell lines) and in vivo (rodent) data for holistic assessment.
  • Threshold Adjustments : Recalibrate computational models using experimentally derived toxicity thresholds (e.g., IC50 values).
  • Meta-Analysis : Compare results with structurally analogous caffeine derivatives to identify trends in hepatotoxicity .

Q. What strategies validate the antiproliferative mechanisms of (E)-8-(3,4-Methylenedioxystyryl)caffeine in cancer models?

  • Pathway Analysis : Use RNA sequencing or phosphoproteomics to map apoptosis/autophagy pathways (e.g., Bax/Bcl-2 ratio, LC3-II accumulation).
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify potentiating effects.
  • Resistance Screening : Assess long-term exposure impacts on cancer cell viability to detect adaptive resistance .

Methodological Best Practices

  • Nomenclature : Use bolded numerical identifiers (e.g., 1 ) for repeated compound names in publications, as per IUPAC guidelines .
  • Data Reporting : Apply scientific notation for low-concentration values (e.g., 2.3 × 10⁻⁴ mM instead of 0.00023 mM) to enhance readability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.